molecular formula C10H7ClN2O B8676196 2-(6-Chloropyrazin-2-yl)phenol

2-(6-Chloropyrazin-2-yl)phenol

Cat. No.: B8676196
M. Wt: 206.63 g/mol
InChI Key: UBUIYLVHLZHQNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(6-Chloropyrazin-2-yl)phenol is a useful research compound. Its molecular formula is C10H7ClN2O and its molecular weight is 206.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H7ClN2O

Molecular Weight

206.63 g/mol

IUPAC Name

2-(6-chloropyrazin-2-yl)phenol

InChI

InChI=1S/C10H7ClN2O/c11-10-6-12-5-8(13-10)7-3-1-2-4-9(7)14/h1-6,14H

InChI Key

UBUIYLVHLZHQNY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CN=CC(=N2)Cl)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of 2,6-dichloropyrazine (1.00 g, 6.71 mmol), 2-hydroxyphenylboronic acid (972 mg, 7.05 mmol) and trans dichlorobis(triphenylphosphine) palladium (II) (471 mg, 0.671 mmol) were added acetonitrile (20 mL) and sodium carbonate (13.4 mL, 1.0 M in water, 13.4 mmol), and the resulting mixture was degassed by a nitrogen sparge. The reaction flask was equipped with a reflux condenser, then was placed in a pre-heated oil bath (75° C.) and was stirred rapidly. After 5 h, the reaction mixture was allowed to cool to room temperature, then was poured into water and extracted with EtOAc. The organic phase was separated and concentrated in vacuo. Purification by chromatography on silica gel (0 to 25% EtOAc in hexanes, then 25 to 100% EtOAc in hexanes) provided the title compound: LCMS m/z 207.6 [M+H]+; 1H NMR (500 MHz, CDCl3) δ 11.64 (s, 1H), 9.11 (s, 1H), 8.53 (s, 1H), 7.85 (dd, J=8.0, 1.5 Hz, 1H), 7.40 (t, J=8.0 Hz, 1H), 7.07 (d, J=8.5 Hz, 1H), 6.99 (t, J=8.0 Hz, 1H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
972 mg
Type
reactant
Reaction Step One
[Compound]
Name
trans dichlorobis(triphenylphosphine) palladium (II)
Quantity
471 mg
Type
reactant
Reaction Step One
Quantity
13.4 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.